Fmoc-D-tryptophanol
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Overview
Description
Fmoc-D-tryptophanol: is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions. The Fmoc group protects the amino group of tryptophan, allowing for selective reactions at other sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-tryptophanol typically involves the protection of the amino group of D-tryptophan with the Fmoc group. This can be achieved by reacting D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds through nucleophilic substitution, where the amino group of D-tryptophan attacks the carbonyl carbon of Fmoc-Cl, forming the protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-tryptophanol undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various oxidation products.
Reduction: The carbonyl group of the Fmoc protecting group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: The Fmoc group is typically removed using a solution of 20% piperidine in DMF.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the Fmoc group.
Substitution: Deprotected D-tryptophanol.
Scientific Research Applications
Chemistry: Fmoc-D-tryptophanol is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its stable Fmoc group allows for controlled reactions and modifications .
Medicine: Its ability to form stable peptides makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanostructures, for various applications including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-D-tryptophanol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled addition of amino acids to form peptides . The molecular targets and pathways involved include the nucleophilic substitution reactions that occur during the protection and deprotection steps.
Comparison with Similar Compounds
Fmoc-L-tryptophan: Similar to Fmoc-D-tryptophanol but with the L-isomer of tryptophan.
Fmoc-D-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-serine: Fmoc-protected serine used in peptide synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the indole ring, which imparts distinct chemical properties. Its ability to form stable peptides and its compatibility with SPPS make it a valuable compound in peptide chemistry .
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1 |
InChI Key |
TYDUDYNHTCJBHI-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |
Origin of Product |
United States |
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